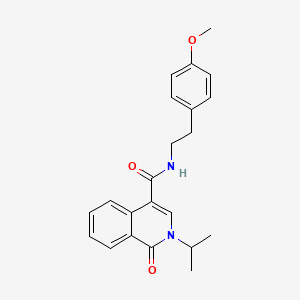![molecular formula C23H30N2O4S B14954171 N-[4-(dicyclohexylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B14954171.png)
N-[4-(dicyclohexylsulfamoyl)phenyl]furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(dicyclohexylsulfamoyl)phenyl]furan-2-carboxamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Méthodes De Préparation
The synthesis of N-[4-(dicyclohexylsulfamoyl)phenyl]furan-2-carboxamide typically involves the reaction of furan-2-carbonyl chloride with 4-(dicyclohexylsulfamoyl)aniline in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to scale up the synthesis process efficiently.
Analyse Des Réactions Chimiques
N-[4-(dicyclohexylsulfamoyl)phenyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and specific temperatures and pressures to facilitate the reactions. Major products formed from these reactions depend on the type of reaction and the reagents used.
Applications De Recherche Scientifique
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Medicine: Due to its pharmacological properties, it is being explored for potential therapeutic applications, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of N-[4-(dicyclohexylsulfamoyl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, its antibacterial activity could be due to the inhibition of bacterial cell wall synthesis or protein synthesis . Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
N-[4-(dicyclohexylsulfamoyl)phenyl]furan-2-carboxamide can be compared with other furan derivatives and sulfonamide compounds. Similar compounds include:
N-(4-bromophenyl)furan-2-carboxamide: This compound has similar structural features but different substituents, leading to variations in its biological activities.
Nitro-N-(4-(N-(2-(trifluoromethyl)phenyl)sulfamoyl)phenyl)furan-2-carboxamide: This compound has shown high antibacterial activity and is structurally related to this compound.
The uniqueness of this compound lies in its specific substituents, which contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C23H30N2O4S |
|---|---|
Poids moléculaire |
430.6 g/mol |
Nom IUPAC |
N-[4-(dicyclohexylsulfamoyl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C23H30N2O4S/c26-23(22-12-7-17-29-22)24-18-13-15-21(16-14-18)30(27,28)25(19-8-3-1-4-9-19)20-10-5-2-6-11-20/h7,12-17,19-20H,1-6,8-11H2,(H,24,26) |
Clé InChI |
YUYAYPUTKSXRDM-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)N(C2CCCCC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-oxo-N-[2-(1,3-thiazol-2-yl)ethyl]-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B14954088.png)
![(2E)-2-(1,3-benzothiazol-2-yl)-3-[9-methyl-2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B14954101.png)
![N-[(Z)-1-cyano-2-[(4-methylphenyl)sulfanyl]-2-(phenylsulfanyl)ethenyl]-4-methylbenzamide](/img/structure/B14954102.png)
![2-[acetyl(benzyl)amino]-N-(2-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B14954111.png)
![(4E)-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(pyridin-3-yl)pyrrolidine-2,3-dione](/img/structure/B14954123.png)

![N-(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B14954132.png)
![4-({[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)butanoic acid](/img/structure/B14954143.png)
![N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide](/img/structure/B14954145.png)


![2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide](/img/structure/B14954157.png)
![(3Z)-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-heptyl-1,3-dihydro-2H-indol-2-one](/img/structure/B14954164.png)
![N-cyclohexyl-6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B14954173.png)
